tert-Butyl (2-(3-bromophenyl)-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate: is an organic compound with the chemical formula C14H20BrNO2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent and is characterized by having a Boc protecting group, which allows it to exist stably and protect the reactivity of other moieties .
Vorbereitungsmethoden
The preparation of tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The synthetic route can be summarized as follows:
Reactants: 3-bromoaniline and tert-butylchloroformate.
Conditions: Ambient temperature, appropriate solvent (e.g., dichloromethane), and catalyst (e.g., triethylamine).
Procedure: The reactants are mixed and stirred at ambient temperature until the reaction is complete. The product is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.
Amidation Reactions: It can be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position.
Common Reagents and Conditions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane are commonly used in these reactions.
Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine . In biological applications, it may interact with specific molecular targets, such as enzymes, to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position.
tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a propyl chain instead of a phenyl group.
tert-butyl bromoacetate: Similar structure but with an acetate group instead of a carbamate.
These compounds share similar reactivity and applications but differ in their specific chemical properties and reactivity due to the different substituents on the aromatic ring or the carbon chain.
Eigenschaften
Molekularformel |
C15H22BrNO2 |
---|---|
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)17-10-15(4,5)11-7-6-8-12(16)9-11/h6-9H,10H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
BZDQLMREXSQLLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.